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methylphenyl)acrylic acid

CAS No.: 1262018-17-6

Cat. No.: B6305392

Get Quote

Cinnamic acid and its derivatives represent a highly versatile class of pharmacophores in drug

discovery. While extensive literature exists on hydroxylated and methoxylated derivatives,

methyl-substituted cinnamic acids (MCAs)—specifically positional isomers like 3-

methylcinnamic acid, 4-methylcinnamic acid, and

-methylcinnamic acid—have recently emerged as potent biological modulators.

Unlike traditional standalone therapeutics, specific methyl-substituted analogues are now

classified as "intervention catalysts" (chemosensitizers). They possess the unique ability to

incapacitate microbial defense systems, thereby rescuing the efficacy of conventional drugs

against resistant strains[1]. This guide provides an objective, data-driven comparison of the

biological potency, structure-activity relationships (SAR), and mechanistic pathways of methyl-

substituted cinnamic acids.
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The biological efficacy of cinnamic acids is strictly dictated by the electronic, steric, and

lipophilic contributions of their ring substituents. The introduction of a methyl group

fundamentally alters the molecule's interaction with biological targets compared to

unsubstituted or oxygenated (methoxy/hydroxy) analogues[2].

The Causality of Methyl Substitution
Electronic Effects (+I): The methyl group acts as an electron-donating group via the inductive

(+I) effect, increasing the electron density on the aromatic ring. This electron enrichment

enhances the molecule's binding affinity to specific enzyme active sites and stabilizes phenyl

radicals, contributing to moderate antioxidant activity[2].

Lipophilicity and Membrane Permeability: The substitution of a highly polar hydroxyl group or

a bulky methoxy group with a non-polar methyl group significantly increases the molecule's

hydrophobicity (LogP). This enhanced lipophilicity facilitates superior passive diffusion

through the complex lipid bilayers of bacterial and fungal cell membranes[2].

Steric Preservation: The relatively small van der Waals radius of the methyl group introduces

minimal steric hindrance. This allows the cinnamic acid backbone to maintain its planar

geometry, which is often critical for intercalating into target receptors or structural proteins[2].

Overcoming Target-Specific Tolerance
A critical mechanistic discovery involves the deoxygenation of 4-methoxycinnamic acid to 4-

methylcinnamic acid. In Saccharomyces cerevisiae models, mutations in the glutathione

reductase gene (glr1Δ) confer hyper-tolerance to 4-methoxycinnamic acid. However, 4-

methylcinnamic acid completely overcomes this tolerance, indicating that the specific para-

substitution of a methyl moiety (lacking the oxygen atom) bypasses the altered redox defense

mechanisms of the mutant[1][3].

Comparative Biological Efficacy
The biological profile of MCAs varies significantly based on the position of the methyl group

(ortho, meta, para, or alpha). Table 1 summarizes the comparative quantitative and qualitative

data across different methyl-substituted isomers.
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Table 1: Comparative Biological Activities of Methyl-
Substituted Cinnamic Acids

Compound
Primary Biological
Activity

Key Mechanistic
Findings

Efficacy / Potency
Data

3-Methylcinnamic Acid
Antimicrobial

(Modulator)

Acts as an antibiotic

resistance modulator.

Alters membrane

permeability.

Moderate standalone

activity; MIC values

generally >5 mM for

broad-spectrum

bacteria[4].

4-Methylcinnamic Acid

(p-MCA)

Antifungal

(Chemosensitizer),

Antibacterial

Disrupts fungal cell

wall integrity; activates

MAPK pathway.

Disrupts bacterial

membranes.

Highly potent in

synergy. Reduces

MIC of Caspofungin

significantly against A.

brasiliensis[5][6].

-Methylcinnamic Acid Biocide Potentiation

Potentiates lactic acid

and

cetyltrimethylammoniu

m bromide (CTAB).

Reduces sessile S.

aureus biofilms by

1.68 log CFU/cm²

when combined with

CTAB[7].

4-Chloro-

-methylcinnamic Acid

Antifungal

(Intervention Catalyst)

Overcomes fludioxonil

tolerance in

antioxidant MAPK

mutants (sakAΔ,

mpkCΔ).

Highest

chemosensitizing

capability among 33

tested cinnamic

derivatives[1][3].

Mechanistic Pathway Analysis: Fungal Cell Wall
Integrity
The most clinically relevant application of 4-methylcinnamic acid is its role as an antifungal

chemosensitizer. 4-MCA induces severe cell wall stress in fungal pathogens. This stress is

normally mitigated by the fungus via the Cell Wall Integrity (CWI) Mitogen-Activated Protein

Kinase (MAPK) signaling pathway[6].
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When 4-MCA is co-administered with a cell wall-disrupting agent like Caspofungin, it

overwhelms the CWI pathway. Experimental data shows that fungal mutants lacking key

components of this pathway (such as the MAPKKK Bck1 or the MAPK Slt2) exhibit extreme

susceptibility to 4-MCA, proving that 4-MCA directly targets and disrupts this specific survival

cascade[5][6].
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Caption: Modulation of the Fungal Cell Wall Integrity (CWI) MAPK Signaling Pathway by 4-

Methylcinnamic Acid.
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Experimental Protocols: Synergy and Efficacy
Validation
To ensure scientific integrity and reproducibility, the evaluation of methyl-substituted cinnamic

acids as intervention catalysts requires self-validating experimental systems. The following

protocols are adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2

guidelines for assessing synergistic chemosensitization[3][6].

Protocol 1: Checkerboard Microdilution Assay for
Synergy Validation
This protocol mathematically validates whether 4-methylcinnamic acid acts synergistically with

a conventional antifungal (e.g., Caspofungin).

Step-by-Step Methodology:

Preparation of Stock Solutions: Dissolve 4-methylcinnamic acid and Caspofungin in DMSO

to create highly concentrated stock solutions (e.g., 25.0 mg/mL). Ensure the final DMSO

concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity[5][6].

Matrix Dilution: In a standard 96-well microtiter plate, perform serial two-fold dilutions of

Caspofungin along the x-axis (columns 1-10) and serial two-fold dilutions of 4-

methylcinnamic acid along the y-axis (rows A-G). Row H and Column 11 serve as single-

agent controls. Column 12 serves as the drug-free growth control.

Inoculum Preparation: Prepare a fungal suspension (e.g., Aspergillus brasiliensis or

Saccharomyces cerevisiae mutants) in RPMI 1640 medium to yield a final inoculum

concentration of

to

CFU/mL[6].

Inoculation & Incubation: Add 100 µL of the fungal inoculum to each well. Incubate the plates

at 35°C for 48 to 72 hours[8].
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Determination of MIC: Visually and spectrophotometrically (at 530 nm) determine the

Minimum Inhibitory Concentration (MIC)—the lowest concentration resulting in complete

inhibition of visible growth[8].

Self-Validating Calculation (FICI): Calculate the Fractional Inhibitory Concentration Index

(FICI) to objectively define synergy.

Interpretation: Synergy is defined as FICI

; Indifference is

; Antagonism is FICI

[7].
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Caption: Standardized experimental workflow for the Checkerboard Microdilution Assay to

calculate FICI.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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